molecular formula C10H19N B13199200 2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine

2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine

Cat. No.: B13199200
M. Wt: 153.26 g/mol
InChI Key: IZJCMJZLJUOQKE-UHFFFAOYSA-N
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Description

2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine is a bicyclic primary amine characterized by a fused bicyclo[4.2.0]octane scaffold attached to an ethylamine moiety. Its molecular formula is C₁₀H₁₃N (molecular weight: 147.22 g/mol), and it exists as a liquid at room temperature, requiring storage at 4°C . Notably, its bicyclo[4.2.0]octane core provides moderate ring strain compared to smaller bicyclic systems like norbornane (bicyclo[2.2.1]heptane), which may enhance metabolic stability .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-(7-bicyclo[4.2.0]octanyl)ethanamine

InChI

InChI=1S/C10H19N/c11-6-5-9-7-8-3-1-2-4-10(8)9/h8-10H,1-7,11H2

InChI Key

IZJCMJZLJUOQKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC2CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the use of a tandem Rhodium (CNC) catalyst to prepare bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of tandem catalysis and efficient synthetic routes can be adapted for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The bicyclic structure allows for unique reactivity patterns, making it a versatile compound in synthetic chemistry.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine involves its interaction with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites, influencing biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine and analogous bicyclic amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Structural Features Notable Properties/Applications
This compound (Target Compound) C₁₀H₁₃N 147.22 Liquid Bicyclo[4.2.0]octane core; primary amine Potential CNS activity; moderate ring strain; hydrophobic
2-{Bicyclo[2.2.1]heptan-2-yl}ethan-1-amine (Norbornane derivative) C₉H₁₅N 137.23 Liquid/Powder Bicyclo[2.2.1]heptane core; higher ring strain Used in chiral ligand synthesis; rigid structure for receptor binding
2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride C₈H₁₆ClN 161.67 Powder Smaller bicyclo[3.1.0]hexane core; hydrochloride salt Enhanced solubility; potential for ionic interactions in drug formulations
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine (Aromatic analog) C₁₀H₁₃N 147.22 Liquid Conjugated triene system in bicyclo core; planar structure Increased π-electron density; possible applications in photoredox catalysis
tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate C₁₄H₂₆N₂O₂ 254.37 Solid Azabicyclo[4.2.0]octane core; tert-butyl carbamate protecting group Prodrug strategy; improved stability during synthesis
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine C₈H₁₅NO 141.21 Liquid Oxygen atom in bicyclo core; ether functionality Enhanced polarity; potential for hydrogen bonding in aqueous environments
25I-NBOMe (Phenethylamine derivative) C₁₈H₂₂INO₃ 427.28 Crystalline solid Substituted methoxybenzyl and iodophenyl groups on ethanamine Serotonin receptor agonist; hallucinogenic properties

Key Comparative Insights:

Higher strain in norbornane derivatives enhances reactivity, making them suitable for chiral ligand synthesis .

Functional Group Modifications :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, whereas the free base form of the target compound may require formulation optimization for bioavailability.
  • Azabicyclo derivatives (e.g., ) introduce nitrogen atoms, enabling hydrogen bonding and interactions with biological targets like enzymes or GPCRs.

Biological Activity: Aromatic substituents (e.g., NBOMe compounds in ) confer affinity for serotonin receptors, whereas the target compound’s purely aliphatic structure may favor selectivity for other CNS targets.

Synthetic Considerations :

  • Protecting groups (e.g., tert-butyl carbamate in ) are critical for stabilizing primary amines during synthesis, a strategy applicable to the target compound.
  • The target compound’s liquid state () simplifies handling in organic synthesis but may require derivatization for crystallization.

Biological Activity

2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C_{10}H_{17}N
Molecular Weight: 155.25 g/mol
IUPAC Name: this compound
CAS Registry Number: Not widely available; related compounds can be found under similar identifiers.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its effects on neurotransmitter systems and potential applications in treating neurological disorders.

Pharmacological Effects

  • Neurotransmitter Modulation:
    • Preliminary studies suggest that compounds with similar bicyclic structures can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation may lead to potential applications in treating conditions such as depression and anxiety disorders.
  • Antimicrobial Activity:
    • Some derivatives of bicyclic compounds have shown antimicrobial properties against various pathogens, indicating a potential for developing new antibiotics or antifungal agents.
  • Antiprotozoal Activity:
    • Research on structurally related compounds has demonstrated efficacy against protozoal infections, such as malaria and sleeping sickness, suggesting that this compound may possess similar activities .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:

  • Receptor Binding: The compound may interact with specific receptors in the central nervous system (CNS), influencing neuronal signaling pathways.
  • Enzyme Inhibition: Similar bicyclic amines have been shown to inhibit enzymes critical for pathogen survival, which could be a mechanism for its antimicrobial properties.

Study 1: Antiprotozoal Activity

A study investigated the antiprotozoal effects of bicyclic amines against Trypanosoma brucei and Plasmodium falciparum. The findings indicated that certain derivatives exhibited significant activity, suggesting that modifications to the bicyclic structure could enhance efficacy .

Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of related bicyclic compounds revealed their potential to modulate serotonin receptors, leading to anxiolytic effects in animal models . This highlights the importance of structural features in determining biological activity.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several related bicyclic compounds:

Compound NameBiological ActivityReference
This compoundPotential neuroactive and antimicrobial propertiesCurrent Review
(2SR,6RS,7RS)-4-Dialkylaminobicyclo[2.2.2]octan-2-olsAntiprotozoal against Plasmodium and Trypanosoma
Bicyclo[3.3.0]octane derivativesAntimicrobial and CNS modulators

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